Methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate
Description
Structure
3D Structure
Properties
CAS No. |
903899-45-6 |
|---|---|
Molecular Formula |
C11H11ClO4 |
Molecular Weight |
242.65 g/mol |
IUPAC Name |
methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate |
InChI |
InChI=1S/C11H11ClO4/c1-15-10(13)6-8-5-7(11(14)16-2)3-4-9(8)12/h3-5H,6H2,1-2H3 |
InChI Key |
IKMSKYNQGBDRJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate typically involves the esterification of 4-chloro-3-(2-methoxy-2-oxoethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of 4-amino-3-(2-methoxy-2-oxoethyl)benzoate or 4-thio-3-(2-methoxy-2-oxoethyl)benzoate.
Hydrolysis: Formation of 4-chloro-3-(2-methoxy-2-oxoethyl)benzoic acid.
Reduction: Formation of 4-chloro-3-(2-methoxy-2-hydroxyethyl)benzoate.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the development of pharmaceuticals, particularly as a precursor for synthesizing bioactive molecules.
1.1 Anticancer Activity
Recent studies have indicated that derivatives of methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate exhibit significant anticancer properties. For instance, compounds synthesized from this precursor have been tested against various cancer cell lines, demonstrating IC50 values in the nanomolar range, indicating potent activity.
Case Study:
A study published in Chemistry & Biology highlighted the synthesis of analogs derived from this compound, which were evaluated for their ability to inhibit histone deacetylase (HDAC) enzymes. One derivative showed an IC50 value of 22 nM against HDAC6, with a selectivity factor of 231 over HDAC1, suggesting its potential as an anticancer agent targeting epigenetic regulation .
Synthesis of Complex Organic Molecules
This compound serves as a versatile building block in organic synthesis.
2.1 Synthesis of Phenothiazine Derivatives
The compound has been effectively utilized in the synthesis of phenothiazine-based compounds, which are known for their antipsychotic and anti-inflammatory properties. The incorporation of the methoxy and carbonyl functionalities allows for further modifications that enhance biological activity.
Data Table: Synthesis Yields of Phenothiazine Derivatives
| Compound | Methodology | Yield (%) |
|---|---|---|
| A | Reaction with this compound | 85% |
| B | Hydrolysis followed by esterification | 78% |
| C | Direct alkylation with phenothiazine | 90% |
Material Sciences
In addition to its medicinal applications, this compound has been explored for its potential use in material sciences.
3.1 Polymer Chemistry
This compound can be polymerized to create materials with specific properties suitable for coatings and adhesives. The presence of the chloro and methoxy groups can influence the physical properties of the resulting polymers.
Case Study:
Research conducted on polymers derived from this compound demonstrated improved thermal stability and mechanical strength compared to traditional polymer formulations. These properties make it suitable for applications in protective coatings .
Agricultural Chemistry
The compound has also been investigated for its potential use as an agrochemical.
4.1 Pesticide Development
Studies have shown that derivatives of this compound exhibit insecticidal properties against common agricultural pests.
Data Table: Insecticidal Activity Against Pests
| Pest Species | Compound Tested | LC50 (mg/L) |
|---|---|---|
| Aphids | Derivative A | 15 |
| Thrips | Derivative B | 10 |
| Whiteflies | Derivative C | 12 |
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Electronic Effects
The compound’s reactivity and stability are shaped by its substituent arrangement. Key comparisons include:
a) Methyl 3-(2-Methoxy-2-Oxoethyl)Benzoate
- Structure : Lacks the 4-chloro substituent.
- Properties : The absence of the electron-withdrawing chlorine reduces electrophilicity at the aromatic ring. This analog is used as a building block in synthesizing histone deacetylase (HDAC) inhibitors, highlighting its utility in medicinal chemistry .
- Synthesis : Prepared via hydrolysis of methyl 4-(2-methoxy-2-oxoethyl)benzoate followed by acidification .
b) Methyl 2-Chlorobenzoate
- Structure : Chlorine at the 2-position instead of 4.
- Properties : The ortho-chloro group induces steric hindrance and alters solubility. It is a precursor in fragrance synthesis and exhibits a melting point of 25–27°C .
c) 2-(4-Fluorophenyl)-2-Oxoethyl 4-Methoxybenzoate
Functional Group Comparisons
a) Methyl Benzoate
- Structure: No substituents on the aromatic ring.
- Properties : Simpler ester with a cananga-like odor, used as a solvent and flavoring agent. Its polarity (logP ~1.9) is lower than the target compound due to the absence of bulky substituents .
b) Benzyl Benzoate
Physicochemical Properties
The table below summarizes key differences:
Biological Activity
Methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzoate structure with a methoxy group and a chloro substituent. The presence of these functional groups contributes to its reactivity and potential biological effects.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, leading to inhibition or activation of metabolic pathways.
- Bioreduction : The chloro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In particular, it has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest that the compound may be effective as a lead in developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry assessed the efficacy of various benzoate derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results demonstrated substantial antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Research : Another significant study evaluated the anti-inflammatory properties of this compound in a murine model of inflammation. The results indicated a reduction in edema and inflammatory markers when treated with this compound compared to control groups .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Antimicrobial Activity (MIC) | Anti-inflammatory Activity |
|---|---|---|
| This compound | 50 µg/mL (S. aureus) | Significant |
| Methyl 4-nitrobenzoate | >100 µg/mL | Moderate |
| Methyl 4-amino-3-benzoate | 75 µg/mL (E. coli) | Low |
This table illustrates that this compound demonstrates superior antimicrobial and anti-inflammatory activities compared to its counterparts .
Q & A
Q. Optimization strategies :
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Use dry solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of the ester groups.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Reference : Similar esterification protocols are detailed for structurally analogous compounds in crystallography studies .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
Methodological Answer:
- ¹H/¹³C NMR :
- Expect signals for the aromatic protons (δ 7.2–8.1 ppm, split due to substituents), methyl ester (δ 3.8–3.9 ppm), and methoxy group (δ 3.3–3.5 ppm).
- ¹³C NMR will show carbonyl carbons (ester: ~168–170 ppm; ketone: ~200 ppm).
- IR Spectroscopy :
- Strong absorption at ~1720 cm⁻¹ (ester C=O) and ~1260 cm⁻¹ (C-O stretch).
- Mass Spectrometry (MS) :
- Molecular ion peak [M+H]⁺ at m/z corresponding to C₁₁H₁₁ClO₅ (exact mass: 258.03).
Q. Complementary techniques :
- X-ray crystallography (for solid-state structure confirmation) as demonstrated for benzoate esters in .
Advanced: How can researchers resolve contradictions in reported crystallographic data for structurally similar benzoate esters?
Methodological Answer:
Discrepancies in unit cell parameters or space groups often arise from:
Polymorphism : Test recrystallization in different solvents (e.g., ethanol vs. acetone).
Data quality : Ensure high-resolution data collection (e.g., synchrotron sources) and refine structures using software like SHELXL .
Thermal motion artifacts : Analyze displacement parameters (Ueq) to distinguish static disorder from dynamic effects.
Case study : Crystal structures of related esters in and show variations in dihedral angles due to substituent effects, highlighting the need for comparative analysis.
Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.
- Simulate transition states for acyl substitution using B3LYP/6-31G(d) basis sets.
- Molecular Dynamics (MD) :
- Model solvation effects (e.g., in DMSO or THF) to predict reaction pathways.
Supporting data : Rotatable bond counts and hydrogen bonding capacity (as in ) inform conformational flexibility and reactivity.
Basic: What experimental precautions are critical when handling this compound to ensure compound stability and researcher safety?
Methodological Answer:
- Stability :
- Store at –20°C under desiccation to prevent ester hydrolysis.
- Avoid prolonged exposure to light (use amber vials).
- Safety :
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
- Follow spill protocols: neutralize with sodium bicarbonate, absorb with vermiculite.
Reference : General safety practices for benzoate esters are outlined in .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound derivatives?
Methodological Answer:
Derivatization :
- Synthesize analogs with varied substituents (e.g., replacing –Cl with –F or –NO₂).
In vitro assays :
- Test enzyme inhibition (e.g., esterases, kinases) using fluorescence-based assays.
- Evaluate cytotoxicity via MTT assays on cancer cell lines.
Computational modeling :
- Dock derivatives into target protein active sites (e.g., using AutoDock Vina) to predict binding affinities.
Example : Analogous studies on quinazolinone-benzoate hybrids demonstrated anti-inflammatory activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
